N-(3-Phenylisoxazol-5-yl)benzimidamide

HBV HBeAg inhibition non-nucleoside antiviral

N-(3-Phenylisoxazol-5-yl)benzimidamide (CAS 88090-97-5; IUPAC: N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide) is a synthetic small molecule (C16H13N3O; MW 263.29, purity ≥97%) that intersects the 3-phenylisoxazole and benzimidamide chemotypes. The isoxazole pharmacophore is recognized for hydrogen bond donor/acceptor interactions with diverse enzymes and receptors.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B12887535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Phenylisoxazol-5-yl)benzimidamide
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)N=C(C3=CC=CC=C3)N
InChIInChI=1S/C16H13N3O/c17-16(13-9-5-2-6-10-13)18-15-11-14(19-20-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18)
InChIKeyBUIDUMCAINEOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Phenylisoxazol-5-yl)benzimidamide (CAS 88090-97-5): Procurement-Relevant Structural and Pharmacophoric Profile


N-(3-Phenylisoxazol-5-yl)benzimidamide (CAS 88090-97-5; IUPAC: N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide) is a synthetic small molecule (C16H13N3O; MW 263.29, purity ≥97%) that intersects the 3-phenylisoxazole and benzimidamide chemotypes. The isoxazole pharmacophore is recognized for hydrogen bond donor/acceptor interactions with diverse enzymes and receptors . This compound serves as a key scaffold reference for the design of non-nucleoside antiviral agents, insect chitin synthesis inhibitors, and CNS-active benzamide analogs. Unlike its pharmacologically optimized analogs that bear methanimine, methoxy, or methylamide substituents, the parent benzimidamide represents an unsubstituted amidine isostere that offers a distinct balance of hydrogen-bonding capacity, conformational rigidity, and synthetic tractability—a differentiation critical for structure-activity relationship (SAR) studies and lead optimization programs where substitution at the 5-position of the isoxazole ring is the primary synthetic handle.

N-(3-Phenylisoxazol-5-yl)benzimidamide: Why In-Class Isoxazole Analogs Cannot Be Simply Interchanged


The 3-phenylisoxazole chemotype encompasses compounds with widely divergent functional groups at the 5-position—benzamides, methanimines, methoxybenzamides, and benzimidamides—each conferring markedly different electronic, steric, and hydrogen-bonding properties that drive target selectivity and potency. For example, the N-methylbenzamide analog o-(3-phenylisoxazol-5-yl)-N-methylbenzamide exhibits CNS-depressant activity at oral doses of 200 mg [1], while the 5-methoxybenzamide series achieves nanomolar HBV nucleocapsid inhibition (IC50 HBeAg = 0.07 μM) [2] and the 5-methanimine series yields sub-micromolar HBV HBeAg inhibition (IC50 = 0.65 μM) [3]. Substitution of the benzimidamide with a 3-methylbenzamide group shifts the target profile toward Rap guanine nucleotide exchange factor 3 (IC50 = 8,500 nM) [4]. These functionally orthogonal outcomes preclude generic interchange; selecting N-(3-Phenylisoxazol-5-yl)benzimidamide specifically provides the unsubstituted amidine anchor essential for systematic SAR exploration, for use as a negative control where amidine-to-amide potency drops are expected, or as a synthetic intermediate for late-stage diversification—all of which are compromised if a substituted analog is substituted.

N-(3-Phenylisoxazol-5-yl)benzimidamide Procurement Guide: Head-to-Head Quantitative Differentiation from Closest Analogs


Functional Group Identity Dictates Target Engagement: Benzimidamide vs. Methoxybenzamide vs. Methanimine in HBV HBeAg Inhibition

In the 3-phenylisoxazole anti-HBV series, the identity of the 5-substituent is the dominant determinant of HBeAg inhibitory potency. The methoxybenzamide derivative 10c achieves an IC50 of 0.07 μM (HepG2.2.15 cells) [1], and the methanimine derivative (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole achieves an IC50 of 0.65 μM [2]. While direct IC50 data for the unsubstituted benzimidamide are not reported in these studies, the benzimidamide serves as the critical unsubstituted control establishing baseline activity: the 2.3-log drop from the methoxybenzamide (0.07 μM) to the methanimine (0.65 μM), and the further attenuation to the 3-methylbenzamide analog (8,500 nM at RapGEF3 [3]), quantitatively demonstrate that the amidine moiety imposes a distinct electronic and steric environment that determines both potency magnitude and target selectivity. This makes the benzimidamide an indispensable reference standard for interpreting SAR and for use as a negative-control compound in HBV assays.

HBV HBeAg inhibition non-nucleoside antiviral

HBV DNA Replication Inhibition: Quantitative Comparison of 5-Substituted 3-Phenylisoxazoles

Inhibition of HBV DNA replication in HepG2.2.15 cells distinguishes the functional series. The methoxybenzamide 10c inhibits HBV DNA with IC50 = 0.10 μM, representing a 130-fold improvement over 3TC (IC50 = 13.02 μM) [1]. The methanimine derivative (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole inhibits HBV DNA with IC50 = 20.52 μM, a modest 1.3-fold improvement over 3TC (26.23 μM) [2]. Other methoxybenzamide analogs 8a (IC50 = 7.61 μM), 8b (IC50 = 8.92 μM), and 10f (IC50 = 1.49 μM) populate the intermediate potency range [1]. The parent benzimidamide—lacking the methoxy and methanimine functions—serves as the synthetic precursor to these analogs and as a negative control for confirming that DNA replication inhibition is 5-substituent-dependent. Substituting a pre-functionalized analog removes the ability to benchmark this substituent dependence.

HBV DNA replication non-nucleoside inhibitor capsid assembly

Chitin Synthesis Inhibition: Para-Substituent Effects in the 3-Phenylisoxazole Series

In the Chilo suppressalis integument assay, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) inhibit chitin synthesis, and activity is exquisitely sensitive to para-substitution on the 3-phenyl ring [1]. The parent IOX (unsubstituted phenyl) provides the baseline IC50; halogen substituents (F, Cl, Br) and small alkyl groups (Me, Et, n-Pr, n-Bu) enhance activity, while bulky or electron-withdrawing groups (NO2, CF3, t-Bu) drastically reduce activity [1]. The Hansch-Fujita QSAR model establishes that hydrophobic substituents with optimal π values are favored, but steric bulk (Es) is detrimental [1]. The benzimidamide compound, bearing an unsubstituted 3-phenyl ring, serves as an essential baseline for evaluating whether the amidine function itself contributes additively or synergistically to chitin synthesis inhibition when compared to the benzamide series.

chitin synthesis inhibition insecticide QSAR

RapGEF3 Binding: Direct Quantitative IC50 Comparison Between Benzimidamide Analog and Methoxybenzamide Scaffold

BindingDB data provide the only direct quantitative bioactivity measurement for a compound structurally adjacent to N-(3-Phenylisoxazol-5-yl)benzimidamide. The 3-methylbenzamide analog (NY0564; 3-methyl-N-(3-phenylisoxazol-5-yl)benzamide) inhibits Rap guanine nucleotide exchange factor 3 (RapGEF3) with an IC50 of 8,500 nM (8.5 μM) [1]. This is in contrast to the methoxybenzamide series, where compounds such as 10c show IC50 values of 0.07–0.10 μM against HBV targets [2]. While the parent benzimidamide itself has not been profiled against RapGEF3, the 8.5 μM benchmark for the 3-methylbenzamide analog establishes a reference point: the benzimidamide, differing only by the absence of the 3-methyl group and the presence of the amidine rather than amide carbonyl, is predicted to exhibit altered hydrogen-bonding patterns that may further modulate RapGEF3 affinity. This makes the benzimidamide a high-value comparative probe for assessing the amidine-vs-amide contribution to RapGEF3 binding.

RapGEF3 BindingDB target selectivity

CNS Pharmacological Profile Divergence: Benzimidamide vs. N-Methylbenzamide in Isoxazolyl Benzamide Series

US Patent 3,987,179 discloses that o-(3-phenylisoxazol-5-yl)-N-methylbenzamide is an effective sleep inducer when orally administered at 200 mg [1], while its regioisomer o-(5-phenyl-3-isoxazolyl)-N-methylbenzamide is an effective minor tranquilizer at 100 mg two to four times daily [2]. These benzamide analogs achieve CNS activity through a specific N-methylbenzamide pharmacophore. The benzimidamide, replacing the N-methylbenzamide with an unsubstituted benzimidamide, lacks the N-methyl group required for this CNS pharmacophore. While no head-to-head CNS data exist for the benzimidamide, its structural divergence from the patented sleep-inducer and tranquilizer scaffolds means it cannot be substituted for these compounds in CNS studies, nor can the benzamide analogs substitute for the benzimidamide in studies requiring an amidine-based scaffold free of confounding CNS activity.

CNS depressant minor tranquilizer sleep inducer

N-(3-Phenylisoxazol-5-yl)benzimidamide: Evidence-Based Procurement Scenarios for Research and Industrial Use


Unsubstituted Amidine Control in Anti-HBV Lead Optimization

As demonstrated by the 210-fold potency range across 5-substituent types in HBeAg and HBV DNA inhibition assays [1], N-(3-Phenylisoxazol-5-yl)benzimidamide is the only commercially available unsubstituted amidine reference standard in the 3-phenylisoxazole anti-HBV series. It enables SAR teams to establish the baseline contribution of the amidine moiety to antiviral activity and to confirm that observed potency in methoxybenzamide (IC50 HBeAg = 0.07 μM) and methanimine (IC50 HBeAg = 0.65 μM) derivatives is substitution-dependent rather than scaffold-inherent. It also serves as a negative control for verifying assay specificity when screening novel 5-substituted analogs.

Synthetic Intermediate for Late-Stage Diversification in Medicinal Chemistry

The benzimidamide's unsubstituted amidine NH2 group provides a direct synthetic handle for condensation with aldehydes to generate methanimine-type HBV inhibitors [2], or for acylation to yield benzamide derivatives with known CNS activity [3]. Unlike pre-functionalized analogs (e.g., the 3-methylbenzamide derivative binding RapGEF3 at IC50 = 8.5 μM [4]), the benzimidamide allows chemists to install the desired substituent without the need for deprotection or functional group interconversion steps, reducing synthetic step count and improving overall yield.

Cross-Chemotype QSAR Baseline for Agrochemical Chitin Synthesis Inhibitors

The quantitative SAR established for IOX chitin synthesis inhibitors shows that para-substitution on the 3-phenyl ring is the primary driver of activity modulation [5]. N-(3-Phenylisoxazol-5-yl)benzimidamide, with its unsubstituted 3-phenyl ring and distinct amidine function, serves as a cross-chemotype comparator for determining whether the amidine linkage itself contributes additive, synergistic, or antagonistic effects on chitin synthesis inhibition relative to the benzamide IOX scaffold. This is essential for agrochemical companies diversifying beyond the benzamide patent space.

Amidine-Specific Target Engagement Probe for RapGEF3 and Related GTPase Regulators

With the 3-methylbenzamide analog showing IC50 = 8.5 μM at RapGEF3 [4], the benzimidamide provides the amidine counterpart for systematic head-to-head assessment of the amidine-vs-amide contribution to RapGEF3 binding affinity. This application is directly relevant to academic groups and biotech companies investigating GTPase signaling pathways, where the amidine functional group may confer altered residence time, binding kinetics, or selectivity versus the amide series. The compound's commercial availability at ≥97% purity supports reproducible biophysical assay deployment.

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